bfr-1 protein
Description
Historical Context of Bfr1 Discovery and Initial Characterization
The journey into understanding the Bfr1 protein began in 1994 with a genetic screen in the budding yeast Saccharomyces cerevisiae. Researchers were searching for genes that, when present in multiple copies, could suppress the lethal effects of Brefeldin A (BFA), a fungal metabolite known to disrupt protein secretion. oup.comoup.com This screen led to the identification of the BFR1 gene, with "Bfr" standing for Brefeldin A resistance. oup.comoup.com The encoded 55 kDa protein, Bfr1p, was initially hypothesized to play a direct role in the yeast secretory pathway due to its association with BFA resistance. oup.comoup.com However, further investigations revealed that cells lacking the BFR1 gene (bfr1-null cells) did not show a defect in secretion, challenging the initial hypothesis. oup.comoup.com
Subsequent studies began to uncover a more complex picture. Researchers observed that bfr1 null cells exhibited distinct phenotypes, including increased ploidy (the number of sets of chromosomes in a cell), abnormal cell size and shape, and defects in nuclear segregation during cell division. oup.comnih.gov These findings suggested that Bfr1p's function extended beyond a simple role in secretion and hinted at its involvement in fundamental cellular processes like cell cycle control and genomic stability. oup.comnih.gov
Divergent Functional Roles of Bfr1 Across Biological Kingdoms: An Overview of Research Directions
While initial studies were centered on Saccharomyces cerevisiae, the investigation of Bfr1 and its homologs has expanded to other organisms, revealing a surprising diversity of functions.
In the fission yeast Schizosaccharomyces pombe, a protein also named Bfr1 was identified that confers resistance not only to Brefeldin A but also to other drugs like actinomycin (B1170597) D and cerulenin. asm.org Structurally, this S. pombe Bfr1 protein resembles members of the ATP-binding cassette (ABC) superfamily of transporters, which are known to function as efflux pumps that expel toxic substances from cells. asm.orguniprot.org This suggests a role in multidrug resistance, a significant departure from the functions observed in budding yeast. asm.org
In S. cerevisiae, the focus of Bfr1 research has shifted towards its role in mRNA metabolism. Bfr1p has been identified as a component of polyribosome-associated messenger RNP (mRNP) complexes, which are involved in the translation of mRNA into proteins. oup.comoup.combiorxiv.org It has been shown to interact with the RNA-binding protein Scp160 and is associated with polysomes located at the endoplasmic reticulum (ER). biorxiv.orgbiologists.com Further research has demonstrated that Bfr1p binds to hundreds of different mRNAs, many of which encode for proteins destined for the secretory pathway or the endomembrane system. uni-tuebingen.demdpi.com This has led to the current understanding that Bfr1p acts as a translational regulator, influencing the synthesis of specific proteins at the ER. uni-tuebingen.denih.gov For instance, it is involved in the translational regulation of Pmt1 and Pmt2, two mannosyltransferases crucial for protein O-mannosylation in the ER. biorxiv.orgmdpi.comresearchgate.net
The deletion of BFR1 in S. cerevisiae has been linked to a variety of phenotypes, underscoring its importance. These include altered cell morphology, increased cell size, and a decreased rate of fermentative growth. yeastgenome.org Furthermore, the absence of Bfr1p leads to an increase in the formation of P-bodies, which are cytoplasmic granules involved in mRNA decay and storage. biorxiv.orgbiologists.com This suggests that Bfr1p plays a role in preventing the formation of P-bodies under normal growth conditions. biologists.com
The following table summarizes the key functions and characteristics of Bfr1 in different organisms:
| Organism | Primary Function | Key Characteristics | Associated Phenotypes (in null mutants) |
|---|---|---|---|
| Saccharomyces cerevisiae | mRNA metabolism, translational regulation at the ER | Component of polyribosome-associated mRNP complexes, interacts with Scp160, binds to hundreds of mRNAs | Increased ploidy, abnormal cell size and shape, increased P-body formation |
| Schizosaccharomyces pombe | Potential multidrug resistance | Structurally related to ABC transporters, confers resistance to Brefeldin A and other drugs | Hypersensitivity to Brefeldin A |
Methodological Advancements Driving Bfr1 Protein Investigations
Our evolving understanding of Bfr1 has been heavily reliant on the development and application of sophisticated molecular and cellular biology techniques.
Early Genetic and Molecular Techniques: The initial discovery of BFR1 was made possible by classic genetic screens using a multicopy plasmid library in yeast. asm.org Subsequent characterization involved gene disruption techniques to create bfr1 null mutants, allowing for the study of loss-of-function phenotypes. nih.govasm.org Standard molecular biology methods like Southern blotting and DNA sequencing were crucial for gene mapping and characterization. asm.org
Protein-Protein and Protein-RNA Interaction Studies: The yeast two-hybrid system was instrumental in identifying potential interacting partners of Bfr1p, such as Bbp1p, a component of the spindle pole body. oup.com To investigate its association with mRNP complexes, researchers employed techniques like co-immunoprecipitation and subcellular fractionation followed by western blotting. oup.com The development of epitope tagging, such as adding a hemagglutinin (HA) or Green Fluorescent Protein (GFP) tag to Bfr1p, enabled its detection and localization within the cell using fluorescence microscopy. nih.govbiologists.com
Advanced "Omics" and Imaging Approaches: More recently, high-throughput techniques have revolutionized the study of Bfr1. Methods to identify RNA-protein interactions, such as Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), have been used to identify the specific mRNAs that Bfr1p binds to. uni-tuebingen.de A newer antibody-free method called HyperTRIBE (Targets of RNA-binding proteins Identified By Editing) has also been successfully applied to identify Bfr1's RNA targets in yeast. researchgate.netmdpi.com This technique involves fusing Bfr1 to an RNA editing enzyme, which then marks the target RNAs for identification by high-throughput sequencing. researchgate.net
The following table highlights some of the key methodologies used in Bfr1 research:
| Methodology | Application in Bfr1 Research | Key Findings |
|---|---|---|
| Genetic Screens | Initial identification of the BFR1 gene | BFR1 as a multicopy suppressor of Brefeldin A lethality |
| Yeast Two-Hybrid | Identifying protein-protein interactions | Interaction with spindle pole body component Bbp1p |
| Co-immunoprecipitation & Western Blotting | Confirming protein complex associations | Association with Scp160 in mRNP complexes |
| Fluorescence Microscopy (GFP-tagging) | Determining subcellular localization | Localization to the endoplasmic reticulum |
| PAR-CLIP & HyperTRIBE | Identifying RNA targets of Bfr1p | Bfr1p binds to hundreds of mRNAs, many encoding secretory proteins |
| Mass Spectrometry | Proteomic analysis and identification of cross-link sites | Comprehensive protein identification and mapping of RNA-binding sites |
Properties
CAS No. |
138880-50-9 |
|---|---|
Molecular Formula |
C11H12O |
Synonyms |
bfr-1 protein |
Origin of Product |
United States |
Bfr1 Protein in Eukaryotic Models: Focus on Saccharomyces Cerevisiae and Schizosaccharomyces Pombe
Gene Expression and Transcriptional Regulation of BFR1
The expression of the BFR1 gene in yeast is subject to various regulatory mechanisms that influence its transcript abundance in response to cellular conditions.
Regulatory Elements and Their Impact on BFR1 Transcript Abundance
While detailed studies specifically identifying cis-regulatory elements within the BFR1 promoter region are not extensively covered in the provided search results, the regulation of gene expression in yeast commonly involves transcription factors binding to specific DNA sequences. The Saccharomyces Genome Database (SGD) lists potential targets and regulators for BFR1, indicating a network of interactions that could influence its transcription yeastgenome.org. Transcriptional control in S. cerevisiae is known to be influenced by pathways sensing external nutritional conditions, such as the TOR and PKA pathways, which primarily regulate ribosome-associated genes mdpi.com. While a direct link between these pathways and BFR1 transcript abundance isn't explicitly detailed in the results, the broader context of gene regulation in yeast suggests potential indirect influences.
Environmental and Genetic Modulators of BFR1 Expression
BFR1 expression can be modulated by both environmental cues and genetic factors. In S. cerevisiae, the gene was initially identified in a screen for resistance to brefeldin A, a drug that inhibits intracellular protein transport nih.govnih.govuni-tuebingen.deoup.comnih.gov. This suggests that cellular responses to this environmental stressor involve changes in BFR1 levels or activity. Genetic screens have also identified BFR1 as a multicopy suppressor of brefeldin A-induced lethality mdpi.comnih.govyeastgenome.orgnih.govuni-tuebingen.deoup.comnih.gov. Furthermore, studies investigating cellular responses to endoplasmic reticulum (ER) stress have implicated BFR1. A screen for factors influencing protein O-mannosylation, a process occurring in the ER, identified Bfr1 as a regulator of the abundance of Pmt1 and Pmt2 proteins, which are involved in this modification mdpi.com. While this affects protein levels translationally, the study also analyzed PMT2 transcript levels, suggesting an interest in how related genes, potentially including BFR1, are regulated under such conditions mdpi.com.
In Schizosaccharomyces pombe, a gene also named bfr1+ was identified based on its ability to confer resistance to brefeldin A when on a multicopy plasmid nih.gov. This S. pombebfr1+ encodes a protein structurally related to the ATP-binding cassette (ABC) superfamily, functioning as an efflux pump for various antibiotics, including brefeldin A nih.gov. This indicates a distinct mechanism of brefeldin A resistance compared to the S. cerevisiae Bfr1 protein and highlights how similarly named genes in different yeast species can have divergent functions and potentially different regulatory mechanisms. Quantitative gene expression data for S. pombe bfr1+ indicate that its RNA level can be increased under certain conditions pombase.org.
Genetic interactions also play a role in modulating BFR1 function or expression. In S. cerevisiae, loss of BFR1 leads to multiple defects, including altered cell shape and size, changes in ploidy, induction of P-bodies, and chromosomal missegregation nih.govnih.govuni-tuebingen.debiorxiv.org. This suggests that BFR1 interacts genetically with pathways involved in these processes. Studies have shown that loss of BFR1 disrupts the interaction of Scp160p, another RNA-binding protein, with polyribosomes, indicating a functional relationship between these two proteins nih.govoup.comnih.gov. Additionally, BFR1 has been found to interact with BBP1, a component of the spindle pole body, through yeast two-hybrid analysis nih.govnih.gov. BFR1 has also been identified as a potential signaling point that down-regulates the unfolded protein response (UPR) and secretory pathway when kinetochore proteins are absent under elevated ER stress conditions nih.gov.
Subcellular Localization Dynamics and Membrane Association of Bfr1 Protein
Bfr1 protein exhibits dynamic subcellular localization, with a significant association with cellular membranes and ribonucleoprotein complexes.
Association with Endoplasmic Reticulum and Nuclear Envelope Membranes
Studies in S. cerevisiae have consistently shown that Bfr1 protein localizes to the endoplasmic reticulum (ER) and the nuclear envelope, which is continuous with the ER nih.govnih.govbiorxiv.orgthebiogrid.orgmdpi.combiologists.combiorxiv.org. Immunofluorescence microscopy and subcellular fractionation experiments have demonstrated this enrichment around the nuclear envelope and ER nih.govnih.govbiologists.com. This localization pattern is similar to that of Scp160p, an RNA-binding protein that interacts with Bfr1p nih.govnih.govbiologists.com. The association of Bfr1p with the ER is thought to be related to its interaction with polyribosomes that are translating membrane or secreted proteins biorxiv.org. Mutations in RNA-binding residues of Bfr1p have been shown to impede its RNA-dependent colocalization with the ER nih.govnih.govbiorxiv.org.
Polysome Localization and Ribonucleoprotein Complex Integration
Bfr1 protein is a known component of polyribosome-associated mRNP complexes in S. cerevisiae mdpi.comyeastgenome.orgnih.govuni-tuebingen.deoup.comnih.govbiorxiv.orgthebiogrid.orgmdpi.combiorxiv.org. Sucrose gradient ultracentrifugation experiments have shown that Bfr1p is most abundant in denser fractions corresponding to polyribosomes nih.gov. This association occurs even in the absence of Scp160p, although Bfr1p is required for Scp160p's association with polyribosomes nih.govnih.govbiorxiv.org. Bfr1p also associates with mRNP complexes containing Scp160p, and this interaction is RNA-dependent nih.govnih.gov. Bfr1p is also found in ribonucleoprotein complexes more broadly yeastgenome.orgthebiogrid.org. Under stress conditions, such as starvation, Bfr1 protein can accumulate in P-bodies, which are dynamic ribonucleoprotein complexes involved in mRNA storage, translational repression, or degradation mdpi.commdpi.combiorxiv.orgbiorxiv.orgbiologists.com. Bfr1p is considered a late-phase-localizing P-body protein and is important for the delayed entry of certain mRNAs into P-bodies mdpi.combiorxiv.orgbiologists.com.
Mechanistic Insights into Bfr1-Mediated Regulation of P-Body Dynamics
Bfr1 is a key regulator of P-body dynamics, influencing their formation and the recruitment of specific mRNAs to these granules.
Role in Preventing P-Body Formation Under Specific Cellular Conditions
Under normal growth conditions, when P-bodies are typically sparse or absent, the loss of Bfr1 function leads to the spontaneous formation of Dcp2-positive structures that contain mRNA. fishersci.cafishersci.cawikipedia.orgxenbase.org This observation indicates that Bfr1 plays a role in preventing the assembly of P-bodies in the absence of cellular stress, suggesting a mechanism by which cells maintain a low level of P-body formation during active growth. fishersci.cafishersci.cawikipedia.orgxenbase.org
Functional Interactions with Key P-Body Components
Bfr1 engages in functional interactions with other proteins involved in mRNA metabolism and P-body regulation. It interacts with Scp160, another polysome-associated mRNA-binding protein. nih.govfishersci.nluni.lufishersci.cafishersci.cawikipedia.org This interaction is functionally significant, as the absence of Bfr1 disrupts the association of Scp160 with polyribosomes. uni.lu Scp160, in turn, has been shown to interact with core components of P-bodies, such as the decapping enzyme subunit Dcp2 and the scaffold protein Pat1. fishersci.cafishersci.cawikipedia.orgxenbase.org While Scp160 appears to have a stronger affinity for some P-body components, Bfr1 may also interact directly with P-body constituents like Dcp2 and the 5'-3' exonuclease Xrn1, potentially mediated by RNA. wikipedia.orgwikipedia.org These interactions suggest a network through which Bfr1 influences P-body assembly and composition.
Contribution of Bfr1 Protein to Protein Quality Control Pathways
Bfr1 in Saccharomyces cerevisiae has been linked to protein quality control, particularly within the endoplasmic reticulum (ER). mdpi.comnih.govnih.gov This association highlights its potential involvement in maintaining cellular proteostasis.
Regulation of Unfolded Protein O-Mannosylation (UPOM)
Unfolded protein O-mannosylation (UPOM) is a process in the ER of S. cerevisiae where mannose is attached to serine and threonine residues of unfolded or misfolded proteins. mdpi.comnih.gov This modification is thought to terminate futile folding cycles and conserve cellular resources. mdpi.comnih.govresearchgate.net Bfr1 has been identified in a genetic screen as a factor influencing O-mannosylation. mdpi.comnih.govnih.gov Ribosome profiling experiments have indicated that Bfr1 is a crucial factor for the translation of Pmt1 and Pmt2, two key protein O-mannosyltransferases responsible for UPOM. mdpi.comnih.govnih.gov By affecting the abundance of Pmt1 and Pmt2 proteins, Bfr1 consequently impacts unfolded protein O-mannosylation. mdpi.comresearchgate.net
Linkages to Endoplasmic Reticulum Homeostasis
The function of Bfr1 is considered relevant to maintaining protein homeostasis in the ER of S. cerevisiae. mdpi.com The optimal expression of Pmt1-Pmt2, which is involved in protein folding and quality control, depends on both transcriptional activation under cellular stress and elevated translational efficiency mediated by Bfr1. mdpi.com This coordinated regulation of Pmt1-Pmt2 abundance in response to ER stress suggests a balance between O-mannosylation and protein folding is crucial for the proper function of canonical target proteins and unfolded protein O-mannosylation itself. mdpi.com Bfr1 has also been identified as a target of the Unfolded Protein Response (UPR), further suggesting its involvement in ER homeostasis. mdpi.com
Functional Interplay of Bfr1 with Intracellular Transport Systems
Bfr1's initial identification was linked to resistance to brefeldin A, a drug known to inhibit intracellular protein transport. nih.govuniprot.orgasm.orgnih.gov This early observation suggested a potential role for Bfr1 in membrane trafficking. nih.govnih.gov
Early Genetic Screens and Suppressor Phenotypes Related to Secretion
Saccharomyces cerevisiae Bfr1 was initially isolated in a genetic screen as a multicopy suppressor of brefeldin A-induced lethality. nih.govnih.govnih.govyeastgenome.org Brefeldin A blocks protein transport out of the Golgi apparatus and affects the secretory pathway. nih.govasm.orgnih.gov The identification of BFR1 in this screen suggested a connection to secretion. nih.govnih.govnih.govyeastgenome.org Furthermore, BFR1 was found to partially suppress the growth and secretion defects of sec17, a mutant involved in ER-to-Golgi secretion. nih.gov A deletion strain lacking BFR1 (bfr1-Δ1) was viable but exhibited defects in cell morphology and nuclear segregation, and it accentuated the growth and secretion defects observed in a sec21 mutant. nih.gov SEC21 is defective in a homolog of γ-COP, a component of the non-clathrin coat involved in vesicular transport. nih.gov These early genetic findings implicated Bfr1 in processes related to secretion and intracellular transport. nih.govnih.govnih.govyeastgenome.org
In Schizosaccharomyces pombe, bfr1 was also identified as a gene conferring resistance to brefeldin A. uniprot.orgasm.orgnih.gov Studies in S. pombe suggest that Bfr1 functions as an ATP-dependent membrane transporter, potentially acting as an efflux pump for various antibiotics, including brefeldin A. uniprot.orgasm.orgnih.gov This indicates a role in xenobiotic detoxification by transmembrane export across the plasma membrane in fission yeast. pombase.orgpombase.org
Re-evaluation of Bfr1's Role in Vesicular Transport
Despite the initial genetic screens suggesting a role in the secretory pathway and vesicular transport, subsequent studies in S. cerevisiae have led to a re-evaluation of Bfr1's primary function. While Bfr1 was hypothesized to function in the secretory pathway based on its suppression of brefeldin A sensitivity, bfr1-null cells did not exhibit a secretion defect. nih.gov Later research revealed a significant role for Bfr1 in mRNA metabolism. nih.govnih.gov Bfr1 associates with polyribosome-associated mRNP complexes and is involved in the localization of certain mRNAs. nih.govnih.govyeastgenome.orgthebiogrid.org It can also influence the formation of P-bodies, which are sites of mRNA storage and decay. nih.govyeastgenome.orgbiologists.com
Collectively, data suggests that while Bfr1's initial identification linked it to brefeldin A resistance and seemingly to the secretory pathway, its direct role in vesicular transport is not as clear-cut as initially hypothesized. nih.govnih.gov Its strong association with mRNA metabolism and translational control, particularly of proteins involved in ER functions like PMTs, suggests that its effects on processes like secretion or nuclear segregation might be indirect, potentially reflecting downstream consequences of altered expression of other genes. nih.govnih.gov However, Bfr1's RNA-binding activity has been shown to be required for its colocalization with the ER, suggesting a link between its mRNA-related functions and this organelle. nih.govnih.gov
Bfr1 Protein's Role in Cellular Division and Chromosomal Processes
Studies in Saccharomyces cerevisiae have particularly highlighted the involvement of the Bfr1 protein (Bfr1p) in cellular division and the maintenance of chromosomal integrity. Bfr1p is a non-essential RNA-binding protein that associates with polysomes and interacts with numerous mRNAs, suggesting a role in mRNA metabolism and translational control. wikipedia.orgwikipedia.orgresearchgate.netauroramedbiochem.com Deletion of the BFR1 gene in S. cerevisiae leads to a spectrum of cellular defects, including alterations in cell shape and size, changes in ploidy, and observable chromosomal mis-segregation events. wikipedia.orgwikipedia.orgauroramedbiochem.com
Impact on Nuclear Segregation Mechanisms
Chromosomal mis-segregation is a significant phenotype observed in bfr1 deletion strains of S. cerevisiae. wikipedia.orgwikipedia.orgauroramedbiochem.com This suggests a role for Bfr1p, either directly or indirectly, in the accurate separation of chromosomes during nuclear division. Further supporting its connection to the cellular machinery responsible for chromosome segregation is the documented physical interaction between Bfr1p and Bbp1p, an essential constituent of the yeast spindle pole body (SPB). wikipedia.orginnexscientific.comdrugbank.com The SPB serves as the functional equivalent of the centrosome in yeast, orchestrating microtubule organization and chromosome segregation. While the precise molecular mechanism by which Bfr1p influences nuclear segregation is still under investigation, its association with both mRNA processing machinery and a key component of the SPB suggests a potential link between cytoplasmic mRNA metabolism and the proper functioning of the chromosomal segregation apparatus. wikipedia.org
Association with Ploidy Control and Chromosome Stability
Beyond its impact on nuclear segregation, Bfr1p in S. cerevisiae is also implicated in the control of cellular ploidy and the maintenance of chromosome stability. Deletion of BFR1 is associated with changes in ploidy, often leading to an increase in chromosome content in null cells. wikipedia.orgwikipedia.orgauroramedbiochem.com Diploid S. cerevisiae strains lacking both alleles of BFR1 exhibit partial defects during meiosis, including an unusual "asci-within-asci" phenotype during sporulation, indicative of aberrant meiotic divisions. wikipedia.org Although a genome-wide screen in S. cerevisiae identified BFR1 mutations as causing growth defects in combination with a pif1Δ mutation, these mutations did not significantly alter the rate of gross chromosomal rearrangements (GCRs) in the tested wild-type or pif1-m2 backgrounds. fishersci.ie Nevertheless, the observed changes in ploidy and meiotic abnormalities in bfr1Δ strains underscore a role for Bfr1p in maintaining genomic stability and proper chromosome complement.
The following table summarizes key phenotypes observed in Saccharomyces cerevisiae upon BFR1 deletion:
| Phenotype | Observation |
| Cell Shape and Size | Altered |
| Ploidy Control | Change in ploidy, often increased |
| Chromosomal Segregation | Mis-segregation observed |
| P-body Formation | Induction of P-bodies |
| Meiosis (Diploid strains) | Partially defective, asci-within-asci phenotype |
Mechanisms of Bfr1-Mediated Resistance to Exogenous Agents in Schizosaccharomyces pombe
In Schizosaccharomyces pombe, the Bfr1 protein plays a distinct and well-characterized role in mediating resistance to a variety of exogenous agents, including antifungal compounds and antibiotics. Unlike its primary characterization as an RNA-binding protein in S. cerevisiae, S. pombe Bfr1 functions as a transmembrane transporter. nih.govwikipedia.orgciteab.comwikipedia.orglibretexts.orgmdpi.com
Characterization as an ABC-Type Transporter
Schizosaccharomyces pombe Bfr1 is a member of the ATP-Binding Cassette (ABC) superfamily of transporters. nih.govwikipedia.orgciteab.comwikipedia.orglibretexts.orgmdpi.com These proteins are known for their ability to utilize the energy derived from ATP hydrolysis to translocate substrates across biological membranes. wikipedia.org The S. pombe Bfr1 protein consists of 1531 amino acids and possesses an intramolecular duplicated structure. wikipedia.orgciteab.comlibretexts.org Each half of the protein contains a consensus sequence for ATP binding (Walker A and B motifs) and a set of six transmembrane segments, totaling twelve transmembrane domains in the full protein. wikipedia.orgciteab.comwikipedia.orglibretexts.org This structural organization bears resemblance to that of mammalian P-glycoprotein, another ABC transporter involved in multidrug resistance. wikipedia.orgciteab.comlibretexts.org Notably, the arrangement within S. pombe Bfr1 is characterized by the ATP-binding site being located N-terminal to the transmembrane domains in each duplicated half, representing an inverted topology compared to some other ABC transporters. mdpi.com
Efflux Pump Activity Towards Specific Compounds
A key function of S. pombe Bfr1 is its activity as an efflux pump, actively transporting various compounds out of the cell. nih.govwikipedia.orgciteab.comlibretexts.org This efflux activity is a primary mechanism by which Bfr1 confers resistance to exogenous agents. Studies have demonstrated that expression of the bfr1+ gene on a multicopy plasmid in S. pombe leads to increased resistance not only to Brefeldin A but also to several other compounds, including actinomycin (B1170597) D, cerulenin, and cytochalasin B. citeab.comlibretexts.org Deletion of the bfr1 gene results in hypersensitivity to Brefeldin A, indicating that Bfr1 contributes to a basal level of resistance by exporting the drug. citeab.comlibretexts.org The ability of Bfr1 to transport a chemically diverse range of substrates is characteristic of multidrug resistance transporters. wikipedia.orgciteab.comlibretexts.orgxenbase.orgciteab.com
The following table lists some of the compounds against which Schizosaccharomyces pombe Bfr1 has been shown to confer resistance:
| Compound | Resistance Conferred |
| Brefeldin A | Yes |
| Actinomycin D | Yes |
| Cerulenin | Yes |
| Cytochalasin B | Yes |
| Caffeine (B1668208) | Yes (when expressed in S. cerevisiae) wikipedia.org |
| Leptomycin B | Yes libretexts.org |
| Cycloheximide (B1669411) | Yes libretexts.org |
| Valinomycin (B1682140) | Yes libretexts.org |
Note: Resistance to caffeine, cycloheximide, and valinomycin was observed in the context of comparing bfr1+ and pmd1+ genes in S. pombe, where bfr1+ on a multicopy vector conferred resistance to these compounds. libretexts.org Resistance to caffeine was also demonstrated when S. pombe bfr1 was expressed in S. cerevisiae. wikipedia.org
Molecular Basis of Brefeldin A Hyper-Resistance
The phenomenon of brefeldin A (BFA) hyper-resistance in S. pombe is directly linked to the activity and expression levels of the Bfr1 protein. Overexpression of the bfr1+ gene is a primary mechanism conferring high levels of resistance to BFA. nih.govwikipedia.orgciteab.comlibretexts.org As an efflux pump, Bfr1 reduces the intracellular concentration of BFA by actively transporting it out of the cell. The expression of bfr1+ is regulated by transcription factors involved in the multidrug resistance response in S. pombe, such as Pap1 and Prt1. xenbase.orgmims.com Prt1 is particularly important for the drug-induced expression of bfr1+, while both Pap1 and Prt1 contribute to its basal expression levels. xenbase.org This transcriptional regulation ensures that in the presence of BFA or other inducing agents, the cell increases the production of Bfr1, thereby enhancing its efflux capacity and leading to increased resistance. The structural features of Bfr1, including its ATP-binding domains and transmembrane regions, are essential for its function as an active transporter mediating the extrusion of BFA and other toxic compounds. wikipedia.orgciteab.comwikipedia.orglibretexts.org
Bfr Protein in Prokaryotic Models: Focus on Bacterioferritins and Dps Like Proteins
Gene Regulation of Bacterial Bfr Under Environmental Stress
The expression of bacterioferritin (Bfr) and related proteins in prokaryotes is intricately regulated by a network of transcriptional and post-transcriptional mechanisms. This tight control is essential for maintaining iron homeostasis and mitigating oxidative damage, allowing bacteria to adapt and survive in fluctuating environmental conditions. The regulation primarily responds to two key cellular signals: the availability of iron and the presence of oxidative stress.
Transcriptional Response to Iron Availability and Oxidative Stress
The transcription of genes encoding Bfr proteins is dynamically modulated in response to intracellular iron concentrations and exposure to reactive oxygen species (ROS). This regulation ensures that iron is sequestered when in excess, preventing toxicity, and that the cell is protected from oxidative damage.
In the anaerobic bacterium Bacteroides fragilis, the expression of the bfr gene, which encodes a DPS-like protein, is induced by exposure to air (oxygen) and elevated iron levels. embopress.org This suggests a dual role in managing both oxidative stress and iron storage. embopress.org Studies have shown that bfr mRNA levels can increase significantly upon exposure to air, highlighting its importance in aerotolerance. embopress.org
In the opportunistic pathogen Pseudomonas aeruginosa, the genome contains genes for both a bacterioferritin (BfrB) and a ferritin (FtnA). The transcription of the bfrB gene is upregulated under high iron conditions, a response mediated by the ferric uptake regulator (Fur). oup.comreading.ac.uk Conversely, the ftnA gene does not respond to iron levels but is under the control of the Anr transcriptional regulator, which senses oxygen availability, suggesting distinct roles for these two iron storage proteins. oup.com
In the plant pathogen Erwinia chrysanthemi, the expression of the bfr gene is induced during the stationary phase of growth and is dependent on the alternative sigma factor σS, which is a global regulator of stress responses. rsc.org This contrasts with the regulation of its ftnA gene, which is positively controlled by iron levels through a different mechanism involving a small regulatory RNA. rsc.org
In the nitrogen-fixing soil bacterium Ensifer meliloti, the bfr gene is also implicated in both iron homeostasis and the oxidative stress response. mdpi.com Its expression is enhanced under iron-sufficient conditions and is modulated by two key regulatory proteins, Irr (Iron Response Regulator) and RirA (Rhizobial Iron Regulator), which are central to iron control in Alphaproteobacteria. mdpi.comacs.orgpsu.edu
Table 1: Key Transcriptional Regulators of bfr Genes in Various Bacteria
| Bacterium | Gene | Inducing Condition(s) | Key Regulator(s) | Citation |
| Bacteroides fragilis | bfr | High Iron, Oxygen | Not explicitly identified | embopress.org |
| Pseudomonas aeruginosa | bfrB | High Iron | Fur | oup.comreading.ac.uk |
| Erwinia chrysanthemi | bfr | Stationary Phase | σS | rsc.org |
| Ensifer meliloti | bfr | High Iron | Irr, RirA | mdpi.compsu.edu |
Regulatory RNA Involvement in Bfr Gene Expression
In addition to protein-based transcriptional factors, small non-coding regulatory RNAs (sRNAs) play a critical role in fine-tuning the expression of Bfr and other iron-related genes, often as part of the Fur regulon. These sRNAs typically act post-transcriptionally by base-pairing with target mRNAs, affecting their stability or translation. researchgate.net
In Escherichia coli, a well-studied sRNA named RyhB is expressed under iron-limiting conditions when it is relieved from repression by Fur. researchgate.net RyhB acts to down-regulate the expression of non-essential iron-using and iron-storage proteins to spare iron. Its targets include the mRNAs for bacterioferritin (bfr) and ferritin (ftnA), leading to their degradation. researchgate.net
Pseudomonas aeruginosa lacks a direct homolog of RyhB but possesses two functionally equivalent sRNAs, PrrF1 and PrrF2. uni-muenchen.de Like RyhB, the expression of these sRNAs is induced under iron starvation and repressed by Fur. uni-muenchen.de The PrrF sRNAs lead to the rapid degradation of mRNAs from several genes, including one encoding a bacterioferritin, thereby contributing to the iron-sparing response. uni-muenchen.de Interestingly, the bfrB gene in P. aeruginosa appears to be positively regulated by Fur and iron, even when the PrrF sRNAs are absent, indicating a more complex regulatory network. uni-muenchen.de
In Ensifer meliloti, a small RNA designated SmelC759 is believed to be involved in the RirA- and Irr-mediated regulation of bfr expression, highlighting another layer of control in the iron homeostasis network of this organism. mdpi.com
Mechanisms of Iron Homeostasis and Storage by Bfr Proteins
Bfr proteins are central to maintaining iron balance in prokaryotes. They achieve this by sequestering excess intracellular ferrous iron (Fe²⁺) and storing it in a non-toxic, mineralized ferric (Fe³⁺) form within their hollow core. This process not only prevents iron-induced oxidative damage via the Fenton reaction but also creates a reserve that the cell can mobilize when external iron sources are scarce. embopress.orgnih.gov
Ferro-oxidase Activity and Iron Mineralization Processes
The fundamental function of Bfr proteins is the oxidation of soluble, potentially toxic Fe²⁺ to insoluble Fe³⁺, which is then stored as a mineral core. This process is initiated at a specialized catalytic site within the protein subunits called the ferroxidase center. embopress.orgnih.gov
The ferroxidase center is a di-iron site located within the four-α-helix bundle of each subunit. embopress.orgacs.org The uptake of iron involves the binding of two Fe²⁺ ions to this center. embopress.org These ions are then oxidized to Fe³⁺ using molecular oxygen (O₂) or, in some cases, hydrogen peroxide (H₂O₂) as the oxidant. embopress.orgnih.gov In E. coli Bfr, the ferroxidase center is thought to function as a true catalytic cofactor. uni-muenchen.denih.gov After the initial oxidation, the center is regenerated by accepting electrons from the subsequent oxidation of Fe²⁺ ions that occurs on the inner surface of the protein cavity, a process that may involve electron transfer through aromatic amino acid residues like tyrosine. rsc.orguni-muenchen.de
Following oxidation, the Fe³⁺ ions are translocated to the central cavity where they hydrolyze and form a crystalline mineral core, often a ferrihydrite-like phosphate (B84403) mineral. oup.comresearchgate.net The protein shell can store a large number of iron atoms, typically up to around 2700-4500. researchgate.netnih.gov Recent cryo-electron microscopy studies have provided structural snapshots of different stages of this biomineralization process, revealing how the iron cluster accumulates within the nanocage. oup.com
Iron Mobilization and Release Mechanisms
For the stored iron to be biologically useful, it must be mobilized from the mineral core and released back into the cytoplasm. This process is mechanistically distinct from iron storage and involves the reduction of the insoluble Fe³⁺ mineral back to soluble Fe²⁺. reading.ac.uk
A key player in iron mobilization from Bfr in many bacteria is a small protein partner called bacterioferritin-associated ferredoxin (Bfd). mdpi.comacs.org Bfd is a [2Fe-2S] cluster-containing protein that binds to the Bfr shell. researchgate.netresearchgate.net The crystal structure of the BfrB-Bfd complex from P. aeruginosa shows Bfd docking near the two-fold symmetry axis of the Bfr shell, positioning its [2Fe-2S] cluster to transfer electrons to the Bfr interior. acs.orgnih.gov
This electron transfer is crucially facilitated by the heme groups that are unique to bacterioferritins. reading.ac.ukmdpi.com The heme, located between Bfr subunits, acts as a conduit, shuttling electrons from Bfd's [2Fe-2S] cluster to the Fe³⁺ mineral core. mdpi.comresearchgate.net The reduction of the core iron to Fe²⁺ allows it to become soluble and exit the protein cavity for use in cellular processes. mdpi.com Studies have demonstrated that the presence of heme significantly increases the rate and extent of iron release from Bfr. reading.ac.uk The ferroxidase center, which is central to mineralization, is not involved in the iron release pathway. reading.ac.uk
Comparative Analysis with Other Ferritin Superfamily Members
The ferritin superfamily includes several types of iron-storage proteins, primarily ferritins (Ftn), bacterioferritins (Bfr), and DNA-binding proteins from starved cells (Dps). While all share a common ancestor and the function of iron sequestration, they have distinct structural and functional features.
Structure and Composition: Both Ftn and Bfr are large proteins composed of 24 subunits that form a hollow spherical shell. acs.orgnih.gov The most significant structural difference is that Bfrs contain 12 heme groups bound at the interface between subunit dimers, whereas Ftns and Dps proteins are heme-free. acs.orgnih.gov Dps proteins are smaller, forming a 12-subunit shell, and are sometimes referred to as "mini-ferritins". nih.govfrontiersin.org
Iron Storage Capacity: The larger 24-mer shell of Ftn and Bfr allows them to store a significantly higher amount of iron (up to ~4500 atoms) compared to the smaller 12-mer Dps proteins (up to ~500 atoms). psu.edunih.gov
Ferroxidase Center: In both Ftn and Bfr, the ferroxidase center is located within each individual subunit. psu.edu In contrast, the catalytic ferroxidase center of Dps proteins is located at the interface between two subunits, with coordinating ligands contributed by both. psu.edufrontiersin.org A distinct group, known as Dps-like (DpsL) proteins, assembles into a 12-mer like Dps but possesses an intra-subunit ferroxidase center more akin to that of Bfr and Ftn. frontiersin.orgbiorxiv.org
Function: The primary function of Ftn is often considered to be long-term iron storage. plos.org In organisms possessing both, Bfr may play a more prominent role in short-term iron storage and detoxification of iron and reactive oxygen species. nih.govplos.org Dps proteins have a crucial, additional function of binding directly to DNA to provide physical protection from damage, particularly under starvation or stress conditions, a role not attributed to Ftn or Bfr. psu.edubiorxiv.org The mechanisms of iron release also differ; the Bfd-mediated release is a hallmark of many Bfrs, while this specific partnership has not been observed for Ftns. acs.org
Table 2: Comparative Features of Ferritin Superfamily Proteins
| Feature | Bacterioferritin (Bfr) | Ferritin (Ftn) | Dps Protein |
| Subunit Assembly | 24-mer | 24-mer | 12-mer |
| Heme Group | Present (12 per shell) | Absent | Absent |
| Iron Capacity | High (~2700-4500 atoms) | High (~4500 atoms) | Low (~500 atoms) |
| Ferroxidase Center | Intra-subunit | Intra-subunit | Inter-subunit |
| Primary Function | Iron storage/detoxification, Redox stress protection | Long-term iron storage | Iron storage, DNA protection |
| Iron Release | Often mediated by Bfd partner | Varies, Bfd not implicated | Less characterized |
| Citations | acs.orgnih.govnih.gov | acs.orgnih.govplos.org | psu.edunih.govbiorxiv.org |
Role of Bfr Protein in Oxidative Stress Response
Bfr proteins are key players in protecting prokaryotic cells from the damaging effects of oxidative stress. Their primary function in this regard is to control the concentration of intracellular iron, thereby preventing the formation of highly destructive reactive oxygen species (ROS).
Protection Mechanisms Against Reactive Oxygen Species
The principal mechanism by which Bfr proteins protect against ROS is through the sequestration of ferrous iron (Fe²⁺). frontiersin.orgasm.org This action directly mitigates the Fenton reaction, a detrimental chemical process where free Fe²⁺ reacts with hydrogen peroxide (H₂O₂) to produce the hydroxyl radical (HO•), one of the most potent and damaging ROS. asm.org By oxidizing Fe²⁺ to its less reactive ferric (Fe³⁺) state and storing it as a mineral core within their hollow shell, Bfr proteins effectively remove a key substrate for this reaction. nih.govmdpi.com
Many Bfr proteins can utilize H₂O₂ as a co-substrate for the oxidation of Fe²⁺. nih.gov This dual function is particularly effective, as it simultaneously consumes both reactants of the Fenton reaction, neutralizing two threats at once. frontiersin.orgnih.gov The expression of the bfr gene is often induced by exposure to oxidative stressors like oxygen and elevated iron levels, highlighting its integral role in the adaptive response of bacteria to such conditions. nih.govrcsb.org
While Bfr is generally protective, its role can be complex. In some bacteria, such as Ensifer meliloti, a mutant lacking the Bfr protein was found to be more resistant to H₂O₂. nih.govconicet.gov.ar This suggests that in certain contexts, the absence of Bfr may trigger other compensatory protective mechanisms or that its function is part of a more intricate regulatory network. nih.gov Similarly, studies in E. coli have shown that Bfr may not be the primary defense against H₂O₂-induced oxidative stress under all conditions. dergipark.org.tr
In Vitro DNA Protection Activity
Beyond preventing the formation of ROS, some Bfr proteins have demonstrated the ability to directly protect genetic material. Research has shown that these proteins can bind to DNA and shield it from damage. This activity has been confirmed in laboratory settings (in vitro).
For instance, the Bfr protein from the anaerobe Bacteroides fragilis, which is technically a DPS-like protein (BfDPSL), was shown to effectively protect DNA from cleavage by hydroxyl radicals. nih.govrcsb.org This direct protective capacity is a critical survival mechanism, especially for anaerobic organisms that may face sudden oxygen exposure. nih.govrcsb.orgresearchgate.net Further evidence comes from studies on the Bfr from Desulfovibrio vulgaris, which not only binds to DNA but also protects it from the damaging effects of both hydroxyl radicals and DNase enzymes. nih.gov This suggests a dual-pronged protective strategy: sequestering iron to prevent ROS formation and physically shielding DNA from any ROS that are generated. nih.govmdpi.com
Oligomeric Assembly Research and Subunit Interactions
The ferritin superfamily is characterized by its members' ability to self-assemble into complex, cage-like structures. Bfr proteins exhibit fascinating diversity in this regard, primarily forming two distinct architectural types.
Dodecameric (DPS-like) vs. 24-Subunit Bacterioferritin Architectures
The two principal architectures for Bfr and related proteins are the 24-subunit (24-mer) shell and the smaller 12-subunit (dodecamer) shell.
24-Subunit Bacterioferritin: This is the canonical structure for bacterioferritins and classical ferritins. biorxiv.org Twenty-four identical or similar subunits assemble into a large, hollow sphere with 432 point group symmetry. nih.govembopress.org This robust structure has an internal cavity approximately 80 Å in diameter, which can store up to 4,500 iron atoms. biorxiv.orgembopress.org A key feature of this architecture is the ferroxidase center, a di-iron binding site located within the four-helix bundle of each subunit, where the oxidation of Fe²⁺ occurs. nih.govresearchgate.net
Dodecameric (DPS-like) Architecture: This structure is composed of 12 subunits, forming a smaller spherical cage with 23 point group symmetry. nih.govmdpi.com It is the hallmark of DNA-binding proteins from starved cells (DPS), which typically store a maximum of about 500 iron atoms. biorxiv.org Proteins like the Bfr from Bacteroides fragilis adopt this dodecameric, DPS-like structure. nih.govrcsb.org These are often referred to as DPS-like (DPSL) proteins and represent a structural and functional bridge between the DPS and bacterioferritin subfamilies. asm.orgnih.gov While typical DPS proteins have their ferroxidase site at the interface between two subunits, many DPSL proteins possess a bacterioferritin-like ferroxidase center buried within each subunit, further blurring the lines between these groups and suggesting an evolutionary connection. nih.govnih.govresearchgate.net
| Feature | 24-Subunit Bacterioferritin | Dodecameric (DPS-like) Protein |
|---|---|---|
| Number of Subunits | 24 | 12 |
| Symmetry | 432 point group | 23 point group |
| Iron Storage Capacity | High (up to ~4,500 atoms) | Lower (up to ~500 atoms) |
| Ferroxidase Center Location | Buried within each subunit | Typically at subunit interface (though some DPSL variants have internal sites) |
| Heme Binding | Often present | Absent |
| Primary Function | Iron storage, oxidative stress protection | DNA protection, iron storage, oxidative stress response |
Heme Binding and Its Functional Implications in Specific Bfr Variants
A distinguishing feature of most 24-mer bacterioferritins is the incorporation of up to 12 heme groups, a feature not found in classical ferritins or DPS proteins. researchgate.netresearchgate.net The heme is bound at the interface between two subunits, where it is coordinated by a conserved methionine residue (Met52) from each of the adjacent subunits. researchgate.netnih.gov
The function of this heme is not related to iron uptake or oxidation. Instead, its primary role is to facilitate the mobilization of stored iron. researchgate.net It acts as a conduit for electrons, enabling the reduction of the Fe³⁺ mineral core back to the more soluble Fe²⁺, which can then be released for cellular use. mdpi.comresearchgate.net This process is often mediated by a physiological partner protein, a bacterioferritin-associated ferredoxin (Bfd), which binds to the Bfr surface and transfers electrons to the heme. mdpi.comresearchgate.net
Research into Bfr variants has revealed further complexity. The Bfr from Magnetospirillum gryphiswaldense is a hetero-oligomer, meaning it is assembled from two distinct subunits, Bfr1 and Bfr2. asm.org These subunits are functionally divergent: Bfr1 contains the active ferroxidase center for iron oxidation, while only Bfr2 possesses the conserved methionine residue required for heme binding. asm.org This division of labor within a single protein complex highlights the sophisticated strategies that have evolved for iron management in bacteria.
Evolutionary Analysis and Phylogenetic Relationships of Bfr Proteins
Bfr proteins are members of the ancient and ubiquitous ferritin-like superfamily, which is defined by a conserved four-helix bundle structural motif. researchgate.net Phylogenetic analyses confirm a distant but definite evolutionary relationship between the major subfamilies: classical ferritins (Ftn), bacterioferritins (Bfr), and DPS proteins. nih.govnih.govpnas.org It has been proposed that all members of this superfamily evolved from a common, simpler ancestor, possibly resembling a rubrerythrin-like protein. researchgate.net
The evolutionary pathways of these proteins show significant diversification. Phylogenetic trees generally place Ftn and Dps proteins in distinct clades, with Bfrs forming their own branches. nih.govresearchgate.net The DPS-like proteins, which have the dodecameric structure of DPS but contain bacterioferritin-like ferroxidase centers, are considered a potential evolutionary link connecting the smaller 12-mer proteins to the larger 24-mer Bfrs and Ftns. nih.govrcsb.orgresearchgate.net
Comparative Genomics of Ferritin, Bacterioferritin, and DPS-like Protein Families
The ferritin-like protein superfamily in prokaryotes is primarily composed of three subfamilies: classical, non-heme ferritins (Ftn), heme-containing bacterioferritins (Bfr), and the smaller Dps-like proteins. mdpi.comfrontiersin.org While eukaryotic ferritins are typically heteropolymers of H (heavy) and L (light) chains, prokaryotes exhibit a different organizational paradigm. acs.org
Phylogenetic analyses reveal that ferritins and bacterioferritins, despite structural similarities, are evolutionarily distant. nih.gov Dps proteins form their own distinct clade, separate from both Ftn and Bfr. asm.orgresearchgate.net This evolutionary divergence is reflected in their quaternary structure. Both Ftn and Bfr assemble into large, hollow spheres composed of 24 identical or, in some cases, different subunits (e.g., FtnA and BfrB in Pseudomonas aeruginosa) with octahedral symmetry. mdpi.comnih.govnih.gov These 24-mers have an outer diameter of about 12 nm and a large internal cavity capable of storing up to 4,500 iron atoms. frontiersin.orgusda.gov
In contrast, Dps proteins are smaller, forming dodecameric (12-subunit) cages with tetrahedral symmetry. nih.govembopress.org These "mini-ferritins" have an external diameter of approximately 9 nm and a smaller cavity that accommodates around 500 iron atoms. researchgate.netmsu.ru
The distribution of these protein families is widespread across bacteria and archaea. mdpi.comresearchgate.net A search of the UniProt database reveals over 93,000 prokaryotic proteins annotated as Dps. asm.org While most bacterial genomes contain a single dps gene, some genomes harbor as many as five, suggesting functional diversification and adaptation to various stress conditions. nih.govasm.org For instance, Bacillus subtilis expresses two Dps-like proteins, DpsA and MrgA, whose expression is regulated by different stress signals. nih.gov The genes encoding Ftn and Bfr are often found dispersed throughout the genome, although in some bacteria, they are organized in bicistronic operons. mdpi.comfrontiersin.org This genomic arrangement underscores the varied regulatory strategies employed by prokaryotes to control iron storage and detoxification.
| Feature | Ferritin (Ftn) | Bacterioferritin (Bfr) | DPS-like Proteins |
|---|---|---|---|
| Subunit Composition | 24-mer (homo- or heterooligomer) | 24-mer (homo- or heterooligomer) | 12-mer (homododecamer) |
| Symmetry | Octahedral | Octahedral | Tetrahedral |
| Approx. Outer Diameter | ~12 nm nih.gov | ~12 nm mdpi.com | ~9 nm asm.orgresearchgate.net |
| Iron Storage Capacity | ~2500-4500 atoms frontiersin.orgmsu.ru | ~1800-4500 atoms frontiersin.orgmsu.ru | ~500 atoms msu.ru |
| Heme Group | No | Yes (Protoporphyrin IX) usda.gov | No (typically) asm.org |
| Primary Function | Iron storage usda.gov | Iron storage, protection against oxidative stress usda.govembopress.org | DNA protection, iron detoxification nih.govnih.gov |
| Genomic Organization | Often dispersed, sometimes in operons mdpi.com | Often dispersed, sometimes in operons mdpi.comfrontiersin.org | Most genomes have 1 gene, some up to 5 asm.org |
Conservation of Functional Domains and Motifs
The distinct functions of Ftn, Bfr, and Dps proteins are dictated by highly conserved structural domains and amino acid motifs.
Ferroxidase Center: A key feature of all three families is the ferroxidase center, the catalytic site for the oxidation of Fe(II) to Fe(III). In ferritins and bacterioferritins, this site is located within each subunit and is formed by a four-helix bundle. researchgate.net Despite a distant evolutionary relationship, key residues of the ferroxidase centers in ferritins are conserved in bacterioferritins. nih.gov The coordinating amino acid residues in the bacterioferritin ferroxidase center are highly conserved and typically include glutamate (B1630785) and histidine residues that bind two iron ions. researchgate.netuni-muenchen.deplos.org For example, in Blastochloris viridis Bfr, the site consists of His54, Glu18, His130, Glu94, Glu127, and Glu51. plos.org This intrasubunit site functions as a true catalytic cofactor, essential for the mineralization of the iron core. uni-muenchen.de
In Dps proteins, the ferroxidase center is structured differently. It is typically located at the interface between two symmetry-related monomers, meaning a 12-mer Dps protein possesses 12 ferroxidase sites. researchgate.netnih.gov The specific residues can vary, but the motif often involves histidine and aspartate/glutamate residues. asm.org Interestingly, a Dps protein from the archaeon Sulfolobus solfataricus revealed a bacterioferritin-like ferroxidase center located inside the monomer, suggesting evolutionary links and variations even within the Dps family. nih.govpnas.org
Heme-Binding Motif in Bacterioferritins: The defining feature that distinguishes bacterioferritins from ferritins is the presence of a heme b (iron protoporphyrin IX) group. usda.gov This heme is located at the interface between two subunits and is axially coordinated by a conserved methionine residue from each subunit. acs.orgnih.gov This structural feature is implicated in the mechanism of iron mobilization, where the heme facilitates electron transfer to the ferric iron core. acs.org
DNA-Binding Motifs in DPS-like Proteins: A primary function of many Dps proteins is the protection of DNA from oxidative damage, achieved through direct binding and physical shielding. nih.govportlandpress.com This interaction is generally non-specific in terms of sequence. plos.org The DNA-binding domains are not universally conserved but often involve flexible, positively charged N-terminal or C-terminal tails. nih.govpnas.org For example, the deletion of the N-terminus in Listeria innocua Dps abrogates DNA binding. nih.gov The positively charged lysine (B10760008) residues in these tails are thought to interact with the negatively charged DNA backbone, sometimes mediated by divalent cations. nih.govplos.org In some species, such as Lactococcus lactis, a novel N-terminal helix, rather than unstructured tails, is crucial for the interaction with DNA. nih.gov
| Domain/Motif | Protein Family | Location | Key Conserved Residues/Features | Function |
|---|---|---|---|---|
| Ferroxidase Center | Bacterioferritin (Bfr) | Intra-subunit (4-helix bundle) researchgate.net | Glu, His residues (e.g., E18, E51, H54, E94, E127, H130) uni-muenchen.deplos.org | Fe(II) oxidation uni-muenchen.de |
| Ferroxidase Center | DPS-like Proteins | Inter-subunit dimer interface researchgate.netnih.gov | His, Asp, Glu residues asm.org | Fe(II) oxidation, H₂O₂ detoxification pnas.org |
| Heme-Binding Site | Bacterioferritin (Bfr) | Dimer interface acs.org | Axial coordination by Met residue from each subunit nih.gov | Electron transfer for iron mobilization acs.org |
| DNA-Binding Motif | DPS-like Proteins | N- or C-terminal tails nih.gov | Positively charged residues (e.g., Lysine) plos.org | DNA binding and protection nih.govportlandpress.com |
Advanced Methodological Approaches in Bfr1 Protein Research
Transcriptomic and Proteomic Profiling Techniques
To understand the regulatory impact of Bfr1p on a global scale, researchers employ transcriptomic and proteomic profiling. These methods provide a snapshot of gene expression at both the mRNA and protein levels, offering insights into how Bfr1p influences cellular processes.
RNA-Sequencing (RNA-Seq) is a powerful technique that quantifies the abundance of all mRNA transcripts in a cell, providing a comprehensive view of the transcriptome. Ribosome profiling (Ribo-Seq), a complementary method, sequences only the mRNA fragments that are actively protected by ribosomes. uniprot.org By comparing the data from Ribo-Seq to that from RNA-Seq, researchers can calculate the translational efficiency (TE) for thousands of genes simultaneously. This ratio reveals how efficiently an mRNA transcript is being translated into a protein. uniprot.org
In the context of Bfr1p research, these techniques are crucial for identifying the specific mRNAs whose translation is regulated by the protein. For instance, studies have shown that Bfr1p affects the protein levels of Pmt1 and Pmt2, two protein O-mannosyltransferases, thereby influencing the unfolded protein response. mdpi.com By applying RNA-Seq and Ribo-Seq, researchers can determine if Bfr1p controls these targets by altering the stability of their mRNA transcripts or by directly modulating their rate of translation. Although Bfr1p lacks known RNA-binding domains, it has been found to bind hundreds of mRNAs, making these high-throughput techniques essential for identifying its full range of regulatory targets. mdpi.comnih.gov
Table 1: Illustrative Translational Efficiency Data for Bfr1p Targets This table demonstrates the type of data generated from a comparative RNA-Seq and Ribo-Seq experiment to identify genes translationally regulated by Bfr1p.
| Gene | RNA-Seq Reads (Wild-Type) | RNA-Seq Reads (Δbfr1) | Ribo-Seq Reads (Wild-Type) | Ribo-Seq Reads (Δbfr1) | Translational Efficiency Change (Fold) | Potential Interpretation |
|---|---|---|---|---|---|---|
| PMT1 | 1500 | 1480 | 3000 | 1500 | -2.0 | Translationally repressed in Δbfr1 |
| PMT2 | 1200 | 1250 | 2400 | 1100 | -2.2 | Translationally repressed in Δbfr1 |
| ACT1 | 8000 | 8100 | 16000 | 16200 | ~1.0 | Unaffected (Control) |
Mass spectrometry (MS) is a cornerstone technique in proteomics for identifying and quantifying proteins. In large-scale studies, proteins from a cellular lysate are digested into peptides, which are then separated and analyzed based on their mass-to-charge ratio. biologists.com This allows for the precise measurement of the relative abundance of thousands of proteins in a sample. biologists.com
This approach is critical for validating the functional consequences of changes in translational efficiency observed through Ribo-Seq. For example, demonstrating that the protein levels of Pmt1 and Pmt2 are reduced in a bfr1 deletion mutant provides direct evidence of Bfr1p's regulatory role. mdpi.com Furthermore, MS is the primary method for identifying the components of protein complexes after an enrichment strategy, such as affinity purification, which is central to mapping protein-protein interaction networks. biologists.comthermofisher.com
RNA-Sequencing and Ribosome Profiling for Translational Efficiency Studies
Molecular Interaction and Network Analysis
Understanding the function of Bfr1p requires identifying its direct and indirect interaction partners, including both proteins and RNA molecules.
Affinity Purification coupled with Mass Spectrometry (AP-MS) is a widely used method to identify protein-protein interactions. ebi.ac.uk In this technique, a protein of interest (the "bait," e.g., Bfr1p) is tagged with an epitope. This tagged protein is then used to "pull down" its binding partners from a cell lysate. The entire complex is isolated, and the interacting proteins (the "prey") are identified using mass spectrometry. thermofisher.comebi.ac.uk
AP-MS studies have been instrumental in confirming that Bfr1p is a component of larger mRNP complexes. nih.gov A key interaction partner identified is Scp160p, an RNA-binding protein. nih.govnih.gov Research has shown that Bfr1p's association with Scp160p-containing mRNP complexes is dependent on RNA, and the loss of Bfr1p disrupts the ability of Scp160p to associate with polyribosomes. nih.gov
Table 2: Potential Bfr1p Interactors Identified via AP-MS This table lists known and potential protein interactors of Bfr1p that could be identified using an AP-MS workflow with Bfr1p as the bait protein.
| Interactor Protein | Function | Supporting Evidence |
|---|---|---|
| Scp160p | Polysome-associated RNA-binding protein | Confirmed physical and functional interaction nih.govnih.govstring-db.org |
| Pab1p | Poly(A)-binding protein, mRNP component | Bfr1p remains in Pab1p complexes without Scp160p nih.gov |
| Dcp2p | Decapping enzyme, P-body component | Scp160 interacts with P-body components nih.gov |
| Pat1p | P-body scaffold protein | Scp160 interacts with P-body components nih.gov |
The Yeast Two-Hybrid (Y2H) system is a genetic method for discovering binary protein-protein interactions. wikipedia.org It relies on the reconstitution of a functional transcription factor from two separate domains (a DNA-binding domain and an activation domain), which are fused to two proteins being tested for interaction. A Y2H screen found that Bfr1p interacts with Bbp1p, a component of the spindle pole body, suggesting a potential link between mRNA metabolism and chromosome segregation. nih.gov
Genetic interaction screens identify functional relationships between genes. In these screens, the phenotype of a double mutant is compared to that of the single mutants to reveal alleviating (suppressive) or aggravating (synthetic sick/lethal) interactions. thebiogrid.org Bfr1 itself was identified in a genetic screen as a high-copy suppressor of brefeldin A toxicity. nih.gov Furthermore, screens in fission yeast have shown that deleting bfr1 makes cells hypersensitive to a wide range of drugs, a phenotype exploited in chemical-genetic screens to identify the targets of bioactive compounds. oup.com
Table 3: Summary of Bfr1p Genetic Interactions
| Interaction Type | Interacting Gene/Condition | Assay/Screen Type | Observed Phenotype | Reference |
|---|---|---|---|---|
| Physical Interaction | Bbp1p | Yeast Two-Hybrid | Interaction suggests a link to spindle pole body function. | nih.gov |
| Genetic Suppression | Brefeldin A | High-copy suppressor screen | Overexpression of BFR1 confers resistance to Brefeldin A. | nih.gov |
| Negative Genetic Interaction | pmd1Δ | Chemical-genetic screen | bfr1Δ pmd1Δ double mutant is hypersensitive to drugs. | oup.com |
| Negative Genetic Interaction | yea4Δ | Epistatic Miniarray Profile (E-MAP) | Double mutant shows a more severe fitness defect. | thebiogrid.org |
While identifying interaction partners is crucial, quantifying the strength of these interactions provides deeper mechanistic insight. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can measure the binding affinity (expressed as the dissociation constant, KD) of purified components in vitro.
For protein-RNA interactions, a novel in vivo method called "RNA Tagging" has been developed and applied to Bfr1p. nih.gov In this approach, Bfr1p is fused to a poly(U) polymerase. When Bfr1p binds to a target mRNA in the cell, the polymerase adds a poly(U) tail to the RNA. The length of this tail is proportional to the duration of the interaction, which serves as an in vivo proxy for binding affinity. High-affinity targets interact longer and receive longer U-tags. nih.gov This method allowed researchers to identify hundreds of RNA targets for Bfr1p and classify them by relative affinity, revealing that Bfr1p predominantly binds mRNAs encoding ribosomal and membrane-associated proteins. nih.gov
Table 4: Classification of Bfr1p-RNA Interactions by RNA Tagging This table illustrates how the RNA Tagging method can be used to classify Bfr1p's RNA targets based on inferred binding affinity. Data is hypothetical but based on the principles described in the literature. nih.gov
| Affinity Class | Characteristics | Example mRNA Target Group |
|---|---|---|
| Class A (High Affinity) | High number of tagged RNAs, long poly(U) tails | Ribosomal protein mRNAs |
| Class B | High number of tagged RNAs, medium poly(U) tails | Secretory pathway component mRNAs (e.g., PMT1) mdpi.com |
| Class C | Lower number of tagged RNAs, short poly(U) tails | Metabolic enzyme mRNAs |
| Class D (Low/Transient) | Very low number of tagged RNAs, very short tails | "Sampling" interactions without clear regulatory effect |
Compound Reference Table
Yeast Two-Hybrid and Genetic Interaction Screens
Advanced Microscopy Techniques for Subcellular Dynamics
Visualizing the Bfr1 protein in its native cellular context is fundamental to deciphering its function. Advanced microscopy provides a powerful lens to observe its location and dynamic movements within the cell.
Live-Cell Imaging and Fluorescent Protein Tagging Strategies
Live-cell imaging enables the real-time observation of protein dynamics. nih.gov This is commonly achieved by genetically fusing the Bfr1 protein with a fluorescent protein (FP) tag, such as Green Fluorescent Protein (GFP). nih.gov The gene for this Bfr1-FP fusion is introduced into cells, which then produce a fluorescently labeled Bfr1 protein that can be tracked using fluorescence microscopy. thermofisher.com
In studies involving the yeast Saccharomyces cerevisiae, Bfr1 has been chromosomally tagged with GFP. biologists.com Live-cell imaging of these cells revealed that Bfr1-GFP localizes to the endoplasmic reticulum (ER). biologists.com This approach has also been used to observe changes in localization; for example, when Bfr1 is overexpressed, it saturates its binding sites at the ER and can also be seen in the cytoplasm. biologists.comresearchgate.net The use of different colored FPs, such as mCherry, allows for simultaneous visualization of Bfr1 and other proteins to study co-localization.
Table 1: Fluorescent Protein Tags in Live-Cell Imaging
| Fluorescent Protein | Common Abbreviation | Key Characteristics | Typical Use in Bfr1 Research |
|---|---|---|---|
| Green Fluorescent Protein | GFP | Bright and stable fluorescence, well-characterized. nih.gov | Tracking the primary localization of Bfr1. biologists.com |
| mCherry | mCherry | Monomeric red fluorescent protein, ideal for multi-color imaging with GFP. thermofisher.com | Co-localization studies of Bfr1 with other proteins of interest. |
| Yellow Fluorescent Protein | YFP | Variant of GFP with a yellow-shifted spectrum. | Förster Resonance Energy Transfer (FRET) studies to probe Bfr1 interactions. |
| Cyan Fluorescent Protein | CFP | Variant of GFP with a cyan-shifted spectrum, often paired with YFP for FRET. | Partner to YFP in FRET experiments to measure molecular proximity. |
Electron Microscopy for Subcellular Structure Elucidation
While live-cell imaging reveals protein dynamics, electron microscopy (EM) provides unparalleled resolution to visualize the ultrastructural environment of a protein. nih.gov Immuno-electron microscopy, a specialized EM technique, can pinpoint a protein's location with nanometer precision. In this method, ultrathin sections of cells are treated with a primary antibody specific to the Bfr1 protein, followed by a secondary antibody conjugated to electron-dense particles, typically gold nanoparticles.
This high-resolution approach can be used to confirm and refine the localization data obtained from fluorescence microscopy. For instance, it could precisely map Bfr1 to the membranes of the ER or its association with specific macromolecular complexes like polyribosomes, providing a static but highly detailed structural context for its function. nih.gov Correlative Light-Electron Microscopy (CLEM) is a particularly powerful approach that combines initial live-cell imaging of a fluorescently tagged protein (like Bfr1-GFP) with subsequent high-resolution EM of the very same cell. plos.org
Genetic Perturbation and Functional Complementation Studies
Altering the expression or sequence of the BFR1 gene is a cornerstone of functional analysis. These genetic manipulations help to reveal the processes in which the protein is involved by observing the cellular consequences.
Gene Deletion and Overexpression Strategies
Gene deletion, or knockout, involves removing the BFR1 gene from the genome to study the resulting loss-of-function phenotype. In yeast, the deletion of BFR1 has been shown to cause a notable increase in the number of P-bodies (processing bodies, which are sites of mRNA decay) under normal growth conditions. biologists.com Other reported phenotypes for bfr1 null cells include increased ploidy and abnormal cell size and shape. nih.gov
Conversely, overexpression strategies involve expressing the Bfr1 protein at levels higher than normal, often by placing the gene under the control of a strong, constitutive promoter. researchgate.net Such studies have shown that overexpressing Bfr1 in a strain lacking the related protein Scp160 can rescue the P-body phenotype observed in the single deletion, suggesting a functional overlap or interplay between the two proteins. biologists.comresearchgate.net
Table 2: Genetic Perturbation Methods for Bfr1 Analysis
| Strategy | Description | Example Finding for Bfr1 |
|---|---|---|
| Gene Deletion | The chromosomal copy of the BFR1 gene is removed. | Deletion of BFR1 leads to an increase in P-body formation. biologists.com |
| Overexpression | BFR1 is expressed from a high-copy plasmid or a strong promoter. | Overexpression of Bfr1 rescues the P-body phenotype in scp160Δ cells. biologists.com |
| Functional Complementation | A wild-type or mutant version of BFR1 is introduced into a bfr1Δ strain. | Used to test the functionality of mutated Bfr1 variants. nih.gov |
Site-Directed Mutagenesis for Structure-Function Relationship Analysis
Site-directed mutagenesis is a precise technique used to create specific changes in the amino acid sequence of a protein to investigate the role of individual residues or domains. uni-tuebingen.denih.gov This is a powerful tool for dissecting structure-function relationships. patsnap.com
This approach has been applied to Bfr1 to probe the importance of its RNA-binding capacity. Researchers have created point mutations in specific residues within Bfr1 that are predicted to be critical for binding RNA. nih.gov Analysis of these mutants revealed that while the mutations impeded the protein's ability to associate with the ER, they surprisingly did not cause the other defects seen in the full gene deletion, such as changes in ploidy or the premature formation of P-bodies. nih.gov This indicates that the RNA-binding activity of Bfr1 is specifically required for its ER localization but may be dispensable for its other functions. nih.gov
Biochemical and Biophysical Characterization Methodologies
To understand the molecular properties of the Bfr1 protein itself, a range of biochemical and biophysical methods are employed on the purified protein in vitro. mdc-berlin.de These techniques provide quantitative data on its structure, stability, and interactions.
Bfr1 is known to associate with polyribosomes and bind to hundreds of different mRNAs. nih.govnih.gov Advanced methods like RNA Tagging and HyperTRIBE have been developed and used to identify the specific mRNA targets of Bfr1 across the transcriptome. nih.govresearchgate.net For protein-protein or protein-RNA interactions, biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to measure binding affinities and kinetics. Spectroscopic methods like Circular Dichroism (CD) are used to assess the protein's secondary structure and folding, which is crucial for verifying that engineered mutants retain their structural integrity.
Table 3: Common Biochemical and Biophysical Characterization Methods
| Method | Type of Information Provided | Application to Bfr1 Research |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine binding affinity (Kd), stoichiometry, and thermodynamics. | Quantifying the binding of Bfr1 to a specific RNA sequence or protein partner. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface to determine real-time binding kinetics (kon, koff) and affinity. | Analyzing the interaction dynamics between Bfr1 and other proteins like Scp160. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right-circularly polarized light to assess protein secondary structure (e.g., α-helix, β-sheet). criver.com | Confirming that mutations introduced via site-directed mutagenesis do not cause global misfolding of the Bfr1 protein. |
| RNA Immunoprecipitation (RIP) | Uses a Bfr1-specific antibody to pull down the protein and its associated RNA molecules from a cell lysate. | Identifying the cohort of mRNAs that Bfr1 binds to in vivo. nih.gov |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation of molecules in a centrifugal field to determine their size, shape, and oligomeric state in solution. criver.com | Determining if Bfr1 exists as a monomer or forms higher-order complexes. |
Assays for RNA Binding Activity
In S. cerevisiae, Bfr1p is recognized as an RNA-binding protein (RBP) that lacks conventional RNA-binding domains. mdpi.com It has been shown to associate with hundreds of different messenger RNAs (mRNAs), primarily those that encode proteins destined for the endoplasmic reticulum (ER). nih.govnih.gov To identify these RNA targets and characterize the interactions, researchers have utilized several transcriptome-wide and targeted assays.
High-Throughput Identification of RNA Targets: A variety of methods have been adapted to map the RNA interactome of Bfr1p on a global scale. These techniques are essential for understanding the breadth of Bfr1p's regulatory influence.
RNA-Immunoprecipitation followed by Microarray (RIP-Chip): This was one of the earlier high-throughput methods used to identify RNAs associated with Bfr1p. In this technique, Bfr1p is immunoprecipitated from cell lysates, and the co-precipitated RNAs are identified by hybridization to a microarray. A study using RIP-Chip found that Bfr1p associates with over a thousand mRNAs. nih.gov
Cross-Linking and Immunoprecipitation (CLIP): CLIP-based methods (including HITS-CLIP or CLIP-seq) create a covalent bond between the RBP and its target RNA in vivo, typically using UV light. mdpi.com After immunoprecipitation and stringent washing, the bound RNA fragments are sequenced. This method provides higher resolution for mapping binding sites compared to RIP-Chip and has been used to identify hundreds of Bfr1p mRNA targets. nih.govbiorxiv.org
RNA Tagging: This is a cross-linking-independent method where Bfr1p is fused to a poly(U) polymerase (PUP). nih.govbiorxiv.org When Bfr1p binds to a target RNA in the cell, the PUP adds a poly(U) tail to the RNA's 3' end. These "tagged" RNAs are then specifically captured and identified by high-throughput sequencing. nih.gov This approach successfully identified over a thousand functionally enriched RNA targets for Bfr1p, confirming its preference for mRNAs translated at the ER. nih.gov
HyperTRIBE (Targets of RNA-binding proteins Identified By Editing): A more recent technique adapted for yeast, HyperTRIBE involves fusing Bfr1p to the hyperactive catalytic domain of the human RNA editing enzyme ADAR2. mdpi.com The fusion protein introduces specific edits (adenosine-to-inosine) on target RNAs in close proximity. These edited sites are then identified through sequencing, revealing the target RNA population. This method was successfully used to identify Bfr1p targets in S. cerevisiae, corroborating its role in mRNA metabolism. mdpi.com
Validation of Specific RNA Interactions: The results from global screens are often validated using more targeted approaches. Co-immunoprecipitation (co-IP) of Bfr1p followed by quantitative reverse transcription PCR (qRT-PCR) is a standard method to confirm the association with specific candidate mRNAs, such as ERG4 mRNA. nih.govbiorxiv.org
| Method | Principle | Application to Bfr1p Research | Reference |
|---|---|---|---|
| RIP-Chip | Immunoprecipitation of the RBP followed by microarray analysis of associated RNAs. | Identified over 1,000 potential mRNA targets of S. cerevisiae Bfr1p. | nih.gov |
| CLIP-seq | UV cross-linking of RBP to RNA, followed by immunoprecipitation and high-throughput sequencing of RNA fragments. | Identified hundreds of direct mRNA targets and helped map binding sites. | nih.govbiorxiv.org |
| RNA Tagging | Fusion of Bfr1p to a poly(U) polymerase adds a detectable tail to target RNAs for identification by sequencing. | Identified over 1,200 Bfr1p targets in S. cerevisiae, confirming enrichment for mRNAs encoding membrane-associated proteins. | nih.govbiorxiv.org |
| HyperTRIBE | Fusion of Bfr1p to an ADAR2 enzyme domain, which edits target RNAs, allowing their identification via sequencing. | Successfully established in yeast to identify Bfr1p's RNA targets, confirming its role in mRNA metabolism. | mdpi.com |
| Co-IP qRT-PCR | Immunoprecipitation of Bfr1p followed by quantitative PCR to measure the enrichment of a specific RNA. | Used to validate the binding of Bfr1p to specific targets like ERG4 and OSH7 mRNA. | nih.govbiorxiv.org |
Enzymatic Activity Measurements (e.g., ATPase activity, ferro-oxidase activity)
The enzymatic functions attributed to proteins named "Bfr1" differ significantly depending on the organism, highlighting a case of convergent naming for functionally distinct proteins.
ATPase Activity: In the fission yeast Schizosaccharomyces pombe, the Bfr1 protein is a member of the ATP-binding cassette (ABC) superfamily of transporters. uniprot.org It is annotated as having ATPase-coupled transmembrane transporter activity, conferring resistance to the drug brefeldin A, likely by acting as an efflux pump. uniprot.orgpombase.org
The enzymatic activity of ATPases is typically measured by quantifying the rate of ATP hydrolysis. A common method is a colorimetric assay that detects the amount of inorganic phosphate (B84403) (Pi) released during the reaction. elabscience.comnovusbio.com In this type of assay, a reagent such as malachite green or PiColorLock™ forms a colored complex with the liberated phosphate, and the absorbance is measured spectrophotometrically. novusbio.com The rate of color development is directly proportional to the ATPase activity. biocompare.com While this activity is established for the S. pombe Bfr1 homolog, there is currently no evidence to suggest that the S. cerevisiae Bfr1p, known for its role in RNA binding, possesses ATPase activity. yeastgenome.orgmdpi.com
Ferroxidase Activity: There is no scientific evidence linking the Bfr1 proteins from either S. cerevisiae or S. pombe to ferroxidase activity. The term "Bfr" is also used as an abbreviation for bacterioferritins, a class of iron-storage proteins found in bacteria. uniprot.orguniprot.org For instance, the Bfr1 protein from Magnetospirillum gryphiswaldense is a subunit of a bacterioferritin complex and possesses ferroxidase activity (EC 1.16.3.1), which is the enzymatic oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) for storage within the protein's core. uniprot.orgresearchgate.net This functional and structural difference indicates that bacterioferritins (Bfr) are distinct from the eukaryotic Bfr1 proteins discussed here.
| Protein | Organism | Known Function | Reported Enzymatic Activity | Reference |
|---|---|---|---|---|
| Bfr1p | Saccharomyces cerevisiae (Baker's Yeast) | RNA-binding protein involved in mRNA localization and translational control. | None reported. | nih.govyeastgenome.org |
| Bfr1 | Schizosaccharomyces pombe (Fission Yeast) | ABC transporter involved in drug resistance. | ATPase-coupled transmembrane transporter activity. | uniprot.orgpombase.org |
| Bfr / Bfr1 | Various Bacteria (e.g., E. coli, M. gryphiswaldense) | Bacterioferritin; iron storage. | Ferroxidase activity. | uniprot.orgresearchgate.net |
Protein Stability and Turnover Assessment
Assessing the stability and turnover rate of a protein provides insight into its regulation and cellular dynamics. The half-life of Bfr1p in S. cerevisiae has been determined, and its stability has been investigated using several advanced methods.
Cycloheximide (B1669411) Chase Assay: This is a classic and widely used method to determine the half-life of a protein. wikipedia.org The assay involves treating cells with cycloheximide, a potent inhibitor of eukaryotic protein synthesis. nih.gov Once new protein synthesis is blocked, the decay of the pre-existing pool of the protein of interest is monitored over time. wikipedia.orgnih.gov Samples are collected at various time points after cycloheximide addition, and the amount of the target protein remaining is quantified, typically by Western blotting. mdpi.comresearchgate.net The rate of disappearance allows for the calculation of the protein's half-life. This method has been used in studies involving Bfr1p to demonstrate that its deletion does not affect the stability of other proteins, indicating that Bfr1p's primary role in those contexts is translational regulation, not protein stabilization. mdpi.com
Tandem Fluorescent Protein Timers (tFTs): This is a more advanced, fluorescence-based approach to measure protein stability and age in living cells. imb.dejanelia.org The method involves fusing the protein of interest to two different fluorescent proteins that mature at different rates (e.g., a fast-maturing sfGFP and a slow-maturing mCherry). researchgate.net The ratio of the fluorescence intensities of the two fluorophores (e.g., red/green) changes over time as the protein ages. imb.deresearchgate.net Newly synthesized proteins will have a low red/green ratio, while older proteins will have a higher ratio. This ratiometric measurement provides a direct readout of protein age and can be used in high-throughput screens to assess protein stability across the proteome or to identify factors that regulate protein turnover. janelia.org While not applied to directly measure Bfr1p's half-life in a targeted study, Bfr1 was identified in a genetic screen utilizing a fluorescent reporter, and the tFT technique represents a powerful tool for such assessments in yeast. mdpi.comimb.de
Large-scale proteomic studies using quantitative mass spectrometry have also contributed to our knowledge of Bfr1p stability. Data aggregated in resources like the Saccharomyces Genome Database (SGD) report a median half-life for Bfr1p, derived from such comprehensive analyses. yeastgenome.org
| Parameter | Value/Method | Description | Reference |
|---|---|---|---|
| Half-life of Bfr1p (S. cerevisiae) | 12.6 hours | The median half-life as determined by large-scale quantitative proteomic studies. | yeastgenome.org |
| Cycloheximide Chase Assay | Methodology | Inhibits protein synthesis; the decay rate of the existing protein is measured over time by Western blot to calculate half-life. | mdpi.comwikipedia.orgnih.gov |
| Tandem Fluorescent Timers (tFTs) | Methodology | A fusion tag with fast- and slow-maturing fluorescent proteins allows for ratiometric measurement of protein age and stability in vivo. | imb.dejanelia.orgresearchgate.net |
Emerging Research Directions and Future Perspectives on Bfr1 Protein
Uncharted Regulatory Mechanisms and Signaling Pathways Involving Bfr1
Recent research has illuminated Bfr1's role as a translational regulator, particularly for proteins involved in O-mannosylation and ergosterol (B1671047) biosynthesis. mdpi.comnih.gov However, the full spectrum of its regulatory influence and the signaling pathways it integrates with are still largely uncharted territories.
Future investigations are poised to delve into the upstream and downstream signaling cascades that modulate Bfr1 activity and are, in turn, influenced by it. A critical area of inquiry is the identification of kinases, phosphatases, and other modifying enzymes that post-translationally regulate Bfr1. Understanding how these modifications affect its RNA-binding affinity, subcellular localization, and interaction with other proteins will be crucial. For instance, while Bfr1 is known to be implicated in secretion and nuclear segregation, the precise signaling pathways that govern these functions remain to be elucidated. uniprot.org
Moreover, the connection between Bfr1 and cellular stress responses presents a compelling avenue for research. Its involvement in the response to glucose starvation has been noted, but its role in other stress conditions, such as oxidative stress or heat shock, is less understood. yeastgenome.org Investigating how Bfr1 integrates with major stress-activated protein kinase (SAPK) pathways, like the Hog1 pathway, could reveal novel mechanisms of cellular adaptation. thebiogrid.org The potential interplay between Bfr1 and G-protein coupled receptor (GPCR) signaling, possibly through its interaction with proteins like Gpr1, also warrants further exploration. thebiogrid.org
Key research questions in this area include:
What are the post-translational modifications of Bfr1 and how do they impact its function?
Which signaling pathways converge on Bfr1 to regulate its activity in response to different cellular cues?
How does Bfr1's regulatory activity on its target mRNAs influence broader signaling networks within the cell?
What is the extent of Bfr1's involvement in various stress response pathways beyond its known roles?
Integration of Multi-Omics Data for Comprehensive Bfr1 Network Analysis
The advent of high-throughput "multi-omics" technologies offers an unprecedented opportunity to construct a comprehensive map of the Bfr1 interaction and regulatory network. Integrating data from genomics, transcriptomics, proteomics, and metabolomics will be instrumental in moving beyond a linear understanding of Bfr1's function to a more holistic, systems-level perspective. nih.govbiorxiv.org
Initial studies have successfully employed techniques like RIP-Chip, CLIP, and RNA-tagging to identify hundreds of mRNA targets of Bfr1. biorxiv.org Future research can build upon this by combining these transcriptomic approaches with quantitative proteomics and phosphoproteomics. researchgate.netnih.gov This will allow for a direct assessment of how Bfr1's binding to a specific mRNA translates into changes in protein abundance and phosphorylation status. Such analyses could reveal whether Bfr1 primarily acts as a repressor, an activator, or a modulator of translational efficiency for different subsets of its target mRNAs. mdpi.com
Furthermore, integrating metabolomics data can provide insights into the downstream functional consequences of Bfr1-mediated regulation. mdpi.com For example, by analyzing the metabolic profiles of cells with altered Bfr1 activity, researchers can identify metabolic pathways that are significantly impacted, such as those related to lipid metabolism, amino acid biosynthesis, or energy production. mdpi.comresearchgate.net This integrated approach will be crucial for understanding the pleiotropic phenotypes associated with Bfr1 deletion, including defects in cell size, ploidy, and nuclear segregation. nih.govnih.gov
A multi-omics approach will be essential for addressing questions such as:
What is the complete repertoire of Bfr1's direct and indirect molecular interactions (RNA, protein, etc.)?
How do changes in the transcriptome upon Bfr1 modulation correlate with changes in the proteome and phosphoproteome?
What are the global metabolic consequences of altered Bfr1 function?
Can integrative network models predict novel functions and regulatory roles for Bfr1?
Development of Novel Experimental Systems and Reagents for Bfr1 Studies
Advancing our understanding of Bfr1 will also depend on the development of more sophisticated experimental tools and systems. While much of the current knowledge comes from studies in Saccharomyces cerevisiae, exploring its homologs in other organisms could provide evolutionary insights into its conserved and divergent functions. asm.orgyeastgenome.org
The development of novel reagents, such as highly specific antibodies for immunoprecipitation and immunofluorescence, will be critical for more precise localization and interaction studies. Furthermore, the generation of conditional alleles or inducible knockdown systems will allow for the study of Bfr1's function with greater temporal control, overcoming some of the limitations of traditional gene deletion approaches that can lead to complex and indirect effects.
Innovative techniques for studying protein-RNA interactions in vivo will continue to be vital. Methods like HyperTRIBE, which involves fusing an RNA-binding protein to the catalytic domain of an RNA editing enzyme, have already been successfully applied to identify Bfr1 targets. researchgate.netnih.govresearchgate.net Further refinement and application of such methods will provide a more dynamic and detailed picture of Bfr1-RNA interactions within the cellular context.
Future developments in this area should focus on:
Characterizing Bfr1 homologs in other model organisms to understand its evolutionary conservation and functional diversification.
Creating advanced genetic tools, such as conditional mutants, to study the immediate cellular effects of Bfr1 perturbation.
Developing and refining high-resolution imaging techniques to visualize Bfr1's dynamic localization and its association with specific mRNAs and cellular structures in real-time.
Improving and expanding the toolkit for in vivo identification and quantification of protein-RNA interactions to capture the full scope of Bfr1's regulatory targets.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended to investigate the functional role of BFR-1 in plant-pathogen interactions?
- Methodology : Use Virus-Induced Gene Silencing (VIGS) to silence BFR-1 in wheat and assess phenotypic responses to pathogens like powdery mildew. Key steps include:
- Designing BFR-specific silencing fragments (e.g., BFR-1 and BFR-2) inserted into BSMV-VIGS vectors (γ-BFR-1/γ-BFR-2) .
- Validating silencing efficiency via qPCR (e.g., >50% reduction in expression, P ≤ 0.01) and phenotypic analysis of disease resistance post-inoculation .
- Example Data :
| Construct | Relative BFR Expression (vs. Control) | Pathogen Susceptibility |
|---|---|---|
| BSMV:BFR-1 | 0.3* | Increased Resistance |
| BSMV:BFR-2 | 0.4* | Increased Resistance |
| BSMV:GFP | 1.0 | Baseline Susceptibility |
Q. How can researchers validate recombinant BFR-1 protein expression and purity for functional studies?
- Methodology :
- Expression System : Use HEK293 cells for mammalian expression with C-terminal His/Avi tags for affinity purification .
- Validation :
- SDS-PAGE and Tris-Bis PAGE to confirm molecular weight (~70–110 kDa due to glycosylation) and purity (>95%) .
- HPLC for additional purity verification (>95%) .
- Critical Note : Include negative controls (e.g., untagged HEK293 lysates) to rule out non-specific binding during purification.
Q. What are best practices for ensuring consistent gene/protein nomenclature in BFR-1 research?
- Guidelines :
- Use standardized aliases (e.g., BFR-1 = FGFR2 beta IIIc in humans; BFR in wheat) and cross-reference databases like UniProt (Accession: P21802) .
- Align nomenclature with species-specific conventions (e.g., Triticum aestivum BFR vs. human FGFR2) to avoid confusion .
Advanced Research Questions
Q. How to resolve conflicting data on BFR-1 homologs across species?
- Approach :
- Perform phylogenetic analysis to identify conserved domains (e.g., tyrosine kinase regions in FGFR2) and assess functional conservation via cross-species complementation assays .
- Use CRISPR/Cas9 to knock out BFR-1 in model organisms (e.g., Arabidopsis) and test rescue with human FGFR2 .
- Key Challenge : Limited sequence homology (~30% in non-conserved regions) may necessitate domain-specific functional studies .
Q. What advanced techniques are suitable for studying BFR-1 post-translational modifications (PTMs)?
- Methods :
- Mass Spectrometry (MS) : Utilize LC-MS/MS with TiO₂ enrichment for phosphorylation site mapping .
- Chemical Proteomics : Apply CETSA (Cellular Thermal Shift Assay) to assess ligand-induced stability changes in BFR-1 .
- Data Interpretation : Compare PTM profiles under stress conditions (e.g., pathogen exposure in plants) to identify functionally relevant modifications.
Q. How to design a robust interactome analysis for BFR-1 in signaling pathways?
- Workflow :
Affinity Purification-MS (AP-MS) : Use His-tagged BFR-1 transfected into HEK293 cells, followed by co-IP and MS identification of binding partners .
BioID Proximity Labeling : Fuse BFR-1 with BirA* to biotinylate proximal proteins for streptavidin pull-down .
Functional Validation : Knockdown candidate interactors (e.g., FGF ligands) and assess BFR-1 signaling via phospho-ERK assays .
Q. What structural biology approaches are recommended for BFR-1 characterization?
- Techniques :
- X-ray Crystallography : Co-crystallize BFR-1 with FGF ligands (e.g., FGF7) using PEG-based crystallization screens .
- Cryo-EM : Resolve full-length BFR-1 in lipid nanodiscs to study membrane-proximal conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
